![molecular formula C20H19NO4 B3003394 Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate CAS No. 622349-12-6](/img/structure/B3003394.png)
Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate
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Description
Synthesis Analysis
In the first paper, the synthesis of methyl 2-aryl-2,3-dihydrobenzofuran-3-carboxylates is achieved through the oxidation of flavanones using hypervalent iodine reagents in trimethyl orthoformate . This process involves a ring contraction by a 1,2-aryl shift, which is a key transformation that could potentially be applied to the synthesis of Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate. Although the exact compound is not synthesized in the study, the methodology could be adapted for its synthesis.
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related compound, which features an isobenzofuran system . While the compound is not the same as Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate, the crystal structure analysis and Hirshfeld surface analysis techniques discussed could be used to determine the molecular structure of the compound of interest.
Chemical Reactions Analysis
The papers provided do not directly discuss chemical reactions involving Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate. However, the methodologies and reactions described in the papers could be relevant for understanding the reactivity of benzofuran derivatives and their potential transformations .
Physical and Chemical Properties Analysis
None of the papers directly address the physical and chemical properties of Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate. However, the synthesis and structural analysis techniques described in the papers could be employed to deduce these properties for the compound . For instance, the DFT study in the second paper provides information on the HOMO and LUMO values, which are important in understanding the electronic properties of a molecule .
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which this compound belongs, have been used as antimicrobial agents . They have been found to be efficient derivatives in diverse fields of antimicrobial therapy .
Mode of Action
It is known that benzofuran derivatives act as inhibitors of acetolactate synthase (als), also known as acetohydroxyacid synthase (ahas) . They inhibit the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine, disrupting protein synthesis, thereby interfering with DNA synthesis and cell division and growth, ultimately leading to plant death .
Biochemical Pathways
As als inhibitors, benzofuran derivatives disrupt the biosynthesis of branched-chain amino acids . This disruption affects protein synthesis, DNA synthesis, and cell division and growth .
Result of Action
As als inhibitors, benzofuran derivatives disrupt protein synthesis, dna synthesis, and cell division and growth, ultimately leading to plant death .
properties
IUPAC Name |
methyl 2-[(3,5,6-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-9-15-13(3)18(25-17(15)10-12(11)2)19(22)21-16-8-6-5-7-14(16)20(23)24-4/h5-10H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAWRJCYXYHAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)benzoate |
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